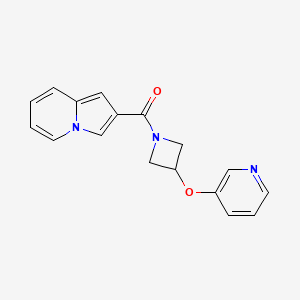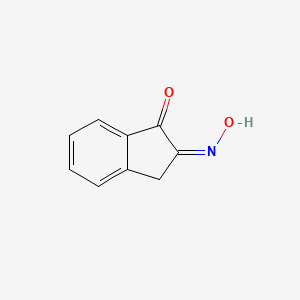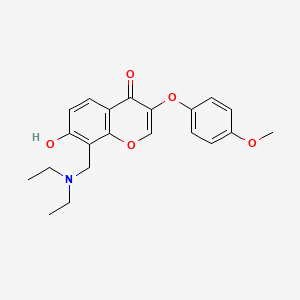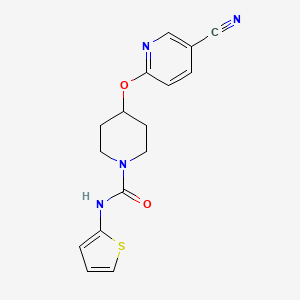
Indolizin-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indolizin-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H15N3O2 and its molecular weight is 293.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structural Analysis
The molecular structure of indolizin-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone and related compounds has been a subject of various studies, revealing intricate details about their chemical properties and potential applications. For instance, the methylation of 1-hydroxy-3-(pyridin-2-yl)indolizin-2-ylmethanone demonstrated the synthesis of a yellow compound, C20H15N3O2, through metalation with potassium tert-butanolate and subsequent metathesis with methyl iodide. The molecular structure showed that the substituents at the indolizine unit are twisted, with the indolizine ring system making significant dihedral angles with the pyridyl and pyridinoyl rings. This study highlights the absence of classical hydrogen bonds in the crystal structure, suggesting unique intermolecular interactions that could influence the compound's reactivity and potential applications in materials science or pharmaceutical research (Kloubert et al., 2012).
Synthetic Applications
The synthesis and structural analysis of indolizin-based compounds have paved the way for exploring their potential in drug design and material sciences. For example, the structural study of 9-(pyrid-2-yl)indolizine-1-one from dipyridylpropargyl alcohol revealed promising models for future drug design due to the molecular conformation similarities with pharmaceutically relevant agents. This suggests the potential of indolizin-based compounds in the synthesis of novel therapeutic agents with specific biological activities (Katzsch et al., 2019).
Catalytic and Synthetic Methods
The Pt-catalyzed cycloisomerization and tandem cyclization/1,2-migration of pyridine propargylic alcohols and derivatives have been utilized to synthesize indolizine, pyrrolone, and indolizinone heterocycles efficiently. This methodology provides a straightforward approach to synthesizing highly functionalized heterocycles from readily available substrates, which could have significant implications in the development of novel materials and bioactive molecules (Smith et al., 2007).
Electronic and Structural Properties
Investigations into the electronic and structural properties of pyridylindolizine derivatives containing phenyl and phenacyl groups have provided insights into their potential applications. Theoretical and experimental comparisons have highlighted the accuracy of certain semi-empirical methods in predicting geometrical parameters, which is crucial for understanding the reactivity and stability of these compounds. Such studies are fundamental in the design and synthesis of new materials with tailored electronic properties (Cojocaru et al., 2013).
Propiedades
IUPAC Name |
indolizin-2-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-17(13-8-14-4-1-2-7-19(14)10-13)20-11-16(12-20)22-15-5-3-6-18-9-15/h1-10,16H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLYEDBIOPBMBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN3C=CC=CC3=C2)OC4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2365168.png)
![N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B2365169.png)






![1-(3-Methylthiophen-2-yl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2365181.png)
![3,5-dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole](/img/structure/B2365184.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2365186.png)

